Sodium timerfonate

Description

The study of Sodium timerfonate is situated at the intersection of several key areas of chemical and biological research. Understanding its significance requires an appreciation of the historical work on similar compounds, the fundamental roles of metal-binding agents, and the contemporary approaches to discovering and characterizing bioactive molecules.

The exploration of organomercurial compounds, particularly those containing thiol groups, has a rich and complex history. The term "mercaptan" for thiols originates from the Latin "mercurium captans," meaning "capturing mercury," which highlights the strong affinity between sulfur and mercury. nih.gov This fundamental interaction has been a cornerstone of organomercury chemistry.

Historically, the fungicidal properties of mercury compounds were recognized in the early 20th century, leading to their use in agriculture for seed treatment to control fungal diseases. osti.govresearchgate.net Inorganic mercury compounds like mercuric and mercurous chloride were initially used but were found to be phytotoxic. osti.gov This led to the development of organomercurials, which exhibited reduced phytotoxicity while maintaining a broad spectrum of fungicidal and bactericidal activity. osti.govwikipedia.org One of the well-known examples of a thiol-containing organomercurial is Thimerosal (B151700) (Merthiolate), developed in 1927, which has been used as an antiseptic and a preservative in various pharmaceutical products. apsnet.org

The research into these compounds provided a foundational understanding of the synthesis, stability, and biological activity of molecules with a carbon-mercury bond, paving the way for the investigation of other organomercurials like this compound.

Metal ions are crucial for a vast array of biological processes, but their dysregulation can lead to cellular damage and disease. researchgate.net Metal-binding agents, also known as chelators, are molecules that can bind to metal ions, forming stable complexes. universiteitleiden.nl This ability to sequester metal ions has made them invaluable tools in chemical biology and medicine.

The academic significance of metal-binding agents stems from their diverse applications:

Studying Cellular Processes: Chelators are used to manipulate the bioavailability of metal ions in cellular systems, allowing researchers to study the roles of these metals in transport, storage, and trafficking. nih.gov

Therapeutic Applications: Chelation therapy is a medical treatment for poisoning by heavy metals such as lead, mercury, and arsenic. The chelating agent binds to the toxic metal ion, rendering it biochemically inert and facilitating its excretion from the body. universiteitleiden.nlnih.gov

Modulating Biological Activity: The binding of a metal to a bioactive molecule can significantly alter its properties and function. Understanding these interactions is crucial for drug design and development. mdpi.com

The study of this compound, with its mercury atom and thiol-related structure, falls within this paradigm of understanding how metal-containing compounds interact with biological systems.

The discovery and characterization of bioactive small molecules, which are low molecular weight organic compounds that can affect biological processes, is a cornerstone of modern drug discovery and chemical biology. biosynsis.com Current research paradigms have evolved to become more efficient and sophisticated, integrating various technologies and approaches:

Computational Methods: The use of computational tools is now central to the investigation of bioactive molecules. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and virtual screening allow researchers to predict the biological activity of compounds and understand their interactions with molecular targets. wikipedia.orgnih.gov These methods accelerate the identification of promising lead compounds for further experimental testing. apsnet.org

High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of chemical compounds for a specific biological activity. This approach has revolutionized the early stages of drug discovery.

Natural Products as a Source of Bioactive Molecules: There is a renewed interest in natural products from plants, fungi, and microorganisms as a source of novel bioactive compounds with immense chemical diversity. biosynsis.com

Chemical Genetics: This approach uses small molecules to perturb protein function, providing insights into biological pathways in a manner that complements traditional genetic methods. nih.gov

The investigation of this compound would, in a modern context, likely involve these advanced methodologies to elucidate its potential bioactivity and mechanism of action.

Below is a table summarizing the key chemical information for this compound.

| Property | Value |

|---|---|

| CAS Number | 5964-24-9 chemicalbook.com |

| Molecular Formula | C₈H₉HgNaO₃S₂ chemicalbook.com |

| Molecular Weight | 440.88 g/mol chemicalbook.com |

| Synonyms | Sodium 4-(ethylmercurithio)benzenesulfonate, Thiocid, Thimerfonate chemicalbook.com |

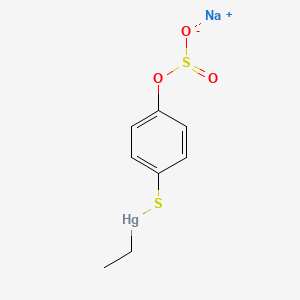

Structure

2D Structure

Properties

CAS No. |

5964-24-9 |

|---|---|

Molecular Formula |

C8H9HgNaO3S2 |

Molecular Weight |

440.9 g/mol |

IUPAC Name |

sodium;ethyl-(4-sulfinatooxyphenyl)sulfanylmercury |

InChI |

InChI=1S/C6H6O3S2.C2H5.Hg.Na/c7-11(8)9-5-1-3-6(10)4-2-5;1-2;;/h1-4,10H,(H,7,8);1H2,2H3;;/q;;2*+1/p-2 |

InChI Key |

DJIGXMWMJZKOFY-UHFFFAOYSA-L |

SMILES |

CC[Hg]SC1=CC=C(C=C1)OS(=O)[O-].[Na+] |

Canonical SMILES |

CC[Hg]SC1=CC=C(C=C1)OS(=O)[O-].[Na+] |

Other CAS No. |

5964-24-9 |

Related CAS |

33305-56-5 (Parent) |

Synonyms |

ethyl(hydrogen p-mercaptobenzenesulfonato)mercury sodium salt sodium thimerfonate sodium timerfonate thimerfonate thimerfonate sodium salt timerfonate |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Analog Development

Rational Design and Stereoselective Synthesis of Sodium Timerfonate Derivatives

The rational design of this compound derivatives is primarily driven by the goal of modulating its biological activity and physicochemical properties. Given the presence of a heavy metal, mercury, a key objective is often to design analogs with potentially reduced toxicity while retaining or enhancing desired activity. Design strategies may involve altering the lipophilicity, steric bulk, and electronic properties of the molecule.

Stereoselectivity in organosulfur compounds is a critical aspect of modern synthetic chemistry. nih.govacs.org While this compound itself is achiral, the introduction of stereocenters into its derivatives could lead to enantiomers with differential biological activities. The sulfonate group, for instance, could be replaced by a sulfoxide (B87167), which would render the sulfur atom a stereogenic center. nih.govacs.org The synthesis of such chiral sulfinyl compounds can be achieved through stereoselective oxidation of a corresponding prochiral sulfide. nih.govacs.org

Hypothetical rationally designed derivatives of this compound could include:

Alkyl Chain Variants: Replacing the ethyl group attached to the mercury with longer or more complex alkyl chains to modify lipophilicity.

Aromatic Ring Substitutions: Introducing various substituents (e.g., halogens, alkyl groups, electron-withdrawing or -donating groups) onto the benzene (B151609) ring to alter electronic distribution and binding interactions.

Sulfur Moiety Modification: Replacing the sulfonate group with other sulfur-containing functional groups like sulfonamides or sulfoxides to explore different chemical properties and potential biological targets.

The stereoselective synthesis of a hypothetical chiral sulfoxide analog of this compound could proceed via the asymmetric oxidation of a precursor thioether. This approach often utilizes chiral reagents or catalysts to achieve high enantiomeric excess. nih.govacs.org

Exploration of Alternative Synthetic Pathways for Enhanced Purity and Yield

Traditional synthetic routes for organometallic compounds can sometimes be limited by low yields, the use of hazardous reagents, and difficulties in purification. Research into alternative pathways is crucial for developing more efficient, sustainable, and scalable syntheses. For this compound, this could involve exploring modern synthetic techniques that offer improvements in purity and yield.

One such approach is the use of flow chemistry . Continuous flow reactors can offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. rsc.org This methodology could be particularly advantageous for managing the exothermic nature of certain steps in organometallic synthesis and for improving the consistency of the product.

Another area of exploration is the development of novel catalytic systems. For instance, in related organosulfur chemistry, electrochemical methods are being investigated as a green and sustainable alternative for oxidation and other transformations, potentially reducing the need for harsh chemical oxidants. researchgate.net

Purification of the final sodium salt is also a critical step. Techniques such as recrystallization from mixed solvent systems, dialysis, or column chromatography are often employed to remove impurities. researchgate.net For sodium salts, controlling the crystallization conditions is key to obtaining a product with high purity. thoughtco.com The purity of surfactants and related compounds can be assessed by techniques that measure properties sensitive to impurities, such as surface tension isotherms. researchgate.net

Table 1: Hypothetical Comparison of Synthetic Pathways for this compound

| Synthesis Pathway | Key Features | Potential Advantages | Potential Challenges |

| Traditional Batch Synthesis | Stepwise reaction in a single vessel. | Well-established procedures. | Lower yield, potential for side products, scalability issues. |

| Flow Chemistry Synthesis | Continuous reaction in a microreactor. | Higher yield, improved purity, enhanced safety, easy scalability. | Initial setup cost, potential for clogging. |

| Catalytic Synthesis | Use of novel catalysts (e.g., electrochemical). | Milder reaction conditions, higher selectivity, reduced waste. | Catalyst development and cost, catalyst poisoning. |

Functionalization Strategies for Probing Structure-Activity Relationships

Understanding the structure-activity relationship (SAR) of this compound is essential for designing more effective and potentially safer analogs. A systematic SAR study would involve the synthesis of a library of derivatives where specific parts of the molecule are modified, followed by biological evaluation.

Key functionalization strategies for a this compound SAR study would include:

Modification of the Alkylmercury Group: The ethyl group could be replaced with other alkyl or aryl groups to assess the impact of steric and electronic factors on activity. This could also involve exploring different mercury linkage positions on the aromatic ring.

Alteration of the Aromatic Ring: Introduction of substituents at various positions on the benzene ring would probe the importance of electronic and steric effects for biological interactions.

Variation of the Sulfonate Group: The position of the sulfonate group could be moved to the ortho or meta positions to understand the geometric requirements for activity. The sulfonate could also be replaced by other acidic groups like a carboxylate to evaluate the role of the sulfur atom.

A study of novel phenylacetamides as sodium channel blockers demonstrated a clear trend of increased potency with growing lipophilicity of the amine portion of the molecule. nih.gov A similar approach could be applied to this compound, correlating physicochemical properties of the derivatives with their biological activity.

Table 2: Hypothetical SAR Data for this compound Analogs

| Analog | Modification | Hypothetical Biological Activity (IC50, µM) | Rationale |

| This compound | (Ethyl-Hg)-S-Ph-SO3Na | 10 | Parent Compound |

| Analog 1 | (Methyl-Hg)-S-Ph-SO3Na | 15 | Reduced lipophilicity of the alkylmercury group. |

| Analog 2 | (Propyl-Hg)-S-Ph-SO3Na | 8 | Increased lipophilicity of the alkylmercury group. |

| Analog 3 | (Ethyl-Hg)-S-(4-Cl-Ph)-SO3Na | 5 | Introduction of an electron-withdrawing group on the phenyl ring. |

| Analog 4 | (Ethyl-Hg)-S-(4-MeO-Ph)-SO3Na | 20 | Introduction of an electron-donating group on the phenyl ring. |

Chemo-Enzymatic Approaches in this compound Synthesis

Chemo-enzymatic synthesis combines the advantages of chemical and enzymatic reactions to create complex molecules with high selectivity and under mild conditions. nih.govfrontiersin.org While there is no specific literature on the chemo-enzymatic synthesis of this compound, the principles can be applied hypothetically.

Enzymes, such as lipases or oxidoreductases, could be employed for specific transformations that are challenging to achieve with traditional chemical methods. For instance, if a chiral center were to be introduced, an enzyme could be used for stereoselective synthesis, yielding a single enantiomer. mdpi.commdpi.com Lipases are known to catalyze reactions in organic solvents and can be used for regioselective acylation or deacylation. frontiersin.orgmdpi.com

A hypothetical chemo-enzymatic route could involve the enzymatic resolution of a racemic intermediate or the regioselective functionalization of the aromatic ring. For example, a hydrolase could be used to selectively hydrolyze an ester group on a precursor molecule, or an oxidase could be used for regioselective hydroxylation of the benzene ring, which could then be further functionalized. rsc.org

The development of such a chemo-enzymatic process would require screening for suitable enzymes and optimizing reaction conditions such as solvent, temperature, and pH to achieve the desired transformation with high efficiency. mdpi.com

Computational Design and In Silico Screening of Novel this compound Scaffolds

Computational chemistry and molecular modeling are powerful tools in modern drug discovery, enabling the design and screening of novel molecules in silico before their actual synthesis. chemrxiv.orgnih.gov For this compound, these methods could be used to design new scaffolds that mimic its essential structural features while potentially eliminating the mercury atom to reduce toxicity.

The process would typically begin with the creation of a pharmacophore model based on the structure of this compound and any known active analogs. This model defines the essential spatial arrangement of functional groups required for biological activity. This pharmacophore can then be used to screen large virtual libraries of compounds to identify molecules that match the model. mdpi.com

Furthermore, structure-based design can be employed if the biological target of this compound is known. Molecular docking simulations can predict how potential new molecules would bind to the target protein, allowing for the prioritization of candidates for synthesis. mdpi.com This approach can significantly accelerate the discovery of novel lead compounds. nih.gov

Recent studies have demonstrated the use of in silico screening to identify selective sodium channel blockers and new antimicrobial scaffolds, highlighting the potential of these computational approaches to guide the development of new therapeutic agents. nih.govnih.gov

Advanced Analytical and Spectroscopic Characterization in Research

High-Resolution Spectroscopic Techniques for Comprehensive Structural Elucidation

A combination of high-resolution spectroscopic methods is essential to fully characterize the molecular structure of sodium timerfonate. While specific research data for this compound is limited in publicly accessible literature, the principles of these techniques illustrate their potential applications.

Mass Spectrometry (MS) for Precise Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is critical for determining the exact molecular weight of this compound and for gaining structural insights through fragmentation analysis. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of the elemental composition (C₈H₉HgNaO₃S₂). medkoo.com Electrospray ionization (ESI) is a common technique for analyzing such compounds. The presence of sodium in the molecule may lead to the observation of sodium adducts in the mass spectrum, which can aid in confirming its presence. researchgate.netrilastech.com Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments would help to piece together the different components of the molecule, such as the loss of the ethyl group or cleavage of the sulfur-mercury bond.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a unique "fingerprint." wikipedia.org For this compound, IR spectroscopy would be expected to show characteristic absorption bands for the sulfonate group (S=O stretching), aromatic C-H and C=C stretching vibrations of the phenyl ring, and aliphatic C-H stretching of the ethyl group. researchgate.netresearchgate.netnasa.gov Raman spectroscopy, being particularly sensitive to non-polar bonds and heavy atoms, could provide valuable information on the C-S and S-Hg bonds. researchgate.netmdpi.comrsc.orgnih.govresearchgate.net The combination of both techniques would offer a more complete picture of the vibrational properties of the molecule.

X-ray Diffraction (XRD) for Crystalline Structure Determination

For this compound in its solid, crystalline form, X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in the crystal lattice. researchgate.netresearchgate.net Single-crystal XRD analysis, if a suitable crystal can be grown, would yield precise bond lengths, bond angles, and intermolecular interactions, providing an unambiguous confirmation of the molecular structure. nih.gov Powder XRD could be used to analyze the bulk material, confirming its crystalline phase and purity. rsc.org

Circular Dichroism (CD) Spectroscopy for Chiral Analysis of Interactions

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light and is a powerful tool for studying chiral molecules. wikipedia.org While this compound itself is not chiral, CD spectroscopy could be employed to investigate its interactions with chiral biomolecules, such as proteins or DNA. nih.govjascoinc.comresearchgate.netbitesizebio.com Any induced CD signals upon binding would provide insights into the conformational changes of the biomolecule and the nature of the binding interaction.

Chromatographic Separations and Purity Assessment in Complex Matrices

Chromatographic techniques are indispensable for the separation of this compound from impurities and for its quantification in complex mixtures. bioanalysis-zone.com

High-performance liquid chromatography (HPLC) is a versatile method for purity assessment. nih.gov A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic solvent like acetonitrile (B52724) or methanol, would likely be effective for separating this compound from non-polar and moderately polar impurities. The purity is typically determined by measuring the peak area of the main component relative to the total area of all peaks detected, often by UV-Vis spectrophotometry. lookchem.com For complex matrices, such as biological fluids or environmental samples, sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) might be necessary prior to HPLC analysis to remove interfering substances. researchgate.net

Ion-exchange chromatography could also be a valuable technique, given the presence of the negatively charged sulfonate group, allowing for separation based on charge. mdpi.com

The following table summarizes the potential analytical techniques and their applications for the characterization of this compound.

| Analytical Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) | Molecular connectivity, chemical environment of atoms. |

| Mass Spectrometry (MS) | Precise molecular mass, elemental composition, fragmentation patterns. medkoo.com |

| Infrared (IR) & Raman Spectroscopy | Vibrational modes, functional group identification. |

| X-ray Diffraction (XRD) | Crystalline structure, bond lengths and angles. |

| Circular Dichroism (CD) | Analysis of interactions with chiral molecules. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification in mixtures. |

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of pharmaceutical compounds like this compound. wikipedia.orgopenaccessjournals.com It offers high resolution and sensitivity for separating the main component from potential degradation products and impurities. openaccessjournals.com The method relies on pumping a sample mixture or analyte in a solvent (known as the mobile phase) at high pressure through a column with chromatographic packing material (the stationary phase). wikipedia.org

In a typical research application for this compound, a reversed-phase HPLC method would be developed. This involves a non-polar stationary phase (like a C18 column) and a polar mobile phase. The separation and detection can be optimized by adjusting the mobile phase's pH and composition. sci-hub.se For instance, an acidic mobile phase is often used to ensure the ionization state of organomercurial compounds is suitable for consistent retention and sharp peak shapes. UV detection is commonly employed, with the wavelength selected to maximize the absorbance of the timerfonate molecule. nih.gov

A study for the quantitative determination of a related compound, sodium oleate, demonstrated a linear range from 10 to 100 mg/L, showcasing the precision of HPLC for such analyses. researchgate.net For this compound, a similar method would be validated for linearity, accuracy, precision, and specificity to ensure reliable quantification.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40) with 0.1% Trifluoroacetic Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detector | UV-Vis at 220 nm |

| Column Temperature | 30 °C |

| Retention Time | Approx. 5.8 min |

Gas Chromatography (GC) for Volatile Byproducts and Impurities

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition, making it ideal for identifying volatile byproducts and residual solvents in this compound samples. phenomenex.com In GC, a sample is vaporized and injected onto the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between the gaseous mobile phase and the stationary phase within the column. phenomenex.comscioninstruments.com

For this compound, headspace GC is particularly useful for detecting residual solvents from the synthesis process. This technique involves heating the sample in a sealed vial to allow volatile compounds to move into the headspace, which is then sampled and injected into the GC system. scioninstruments.com To analyze potential volatile mercury-containing impurities, a GC system coupled with a mass spectrometer (GC-MS) would be essential for definitive identification. researchgate.net Method development would involve optimizing the oven temperature program, carrier gas flow rate, and injector/detector temperatures to achieve adequate separation of all potential volatile impurities. bibliotekanauki.pl

Table 2: Representative GC Headspace Conditions for Residual Solvent Analysis

| Parameter | Condition |

| Column | DB-1 (100% Dimethylpolysiloxane), 30 m x 0.32 mm, 3.0 µm researchgate.net |

| Carrier Gas | Helium |

| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min |

| Injector Temp. | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temp. | 260 °C |

| Headspace Vial Temp. | 100 °C for 30 min bibliotekanauki.pl |

Capillary Electrophoresis (CE) for Charge-Based Separations

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates analytes based on their charge-to-mass ratio. lumexinstruments.com It is performed in narrow-bore capillaries and is well-suited for the analysis of ionic species, including organometallic compounds like this compound. wikipedia.orgsciex.com The fundamental principle of Capillary Zone Electrophoresis (CZE), the simplest mode of CE, involves the differential migration of ions in a buffer solution under the influence of a high electric field. sciex.comdiva-portal.org

The presence of ionizable groups on the inner wall of the fused silica (B1680970) capillary generates an electroosmotic flow (EOF), which drives the bulk flow of liquid through the capillary, allowing for the simultaneous analysis of anions, cations, and even neutral molecules in a single run. lumexinstruments.comdiva-portal.org For this compound and its potential ionic impurities, CE offers advantages such as short analysis times, high resolution, and minimal sample and reagent consumption. diva-portal.org Method development focuses on optimizing the background electrolyte (BGE) pH, concentration, and applied voltage to achieve the desired separation.

Table 3: Exemplary Capillary Zone Electrophoresis (CZE) Parameters

| Parameter | Condition |

| Capillary | Bare Fused Silica, 50 µm i.d., 60 cm total length |

| Background Electrolyte | 20 mM Sodium Borate Buffer, pH 9.2 |

| Applied Voltage | 25 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (50 mbar for 5 s) |

| Detection | UV at 214 nm |

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Comprehensive Profiling

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive profiling of complex samples. ajrconline.org Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) provide both separation and structural identification of impurities and degradation products. ajpaonline.comslideshare.net

LC-MS is particularly powerful for analyzing non-volatile and thermally labile compounds. ajprd.com In the context of this compound, LC-MS can separate the parent compound from its non-volatile impurities, while the mass spectrometer provides mass-to-charge ratio data, enabling the identification of unknown structures and the confirmation of known ones. ajprd.comrjpn.org

GC-MS is the gold standard for identifying volatile and semi-volatile organic impurities. ajrconline.org It combines the high separation efficiency of GC with the sensitive and specific detection capabilities of MS, which can provide structural information based on the fragmentation patterns of the analytes. ajpaonline.com A specific GC-MS method was developed for five genotoxic impurities in Divalproex Sodium, demonstrating the technique's utility in pharmaceutical analysis. researchgate.net

Table 4: Comparison of Hyphenated Techniques for this compound Analysis

| Technique | Analytes | Separation Principle | Detection Principle | Key Application |

| LC-MS | Non-volatile impurities, degradation products | Partitioning between liquid mobile phase and solid stationary phase ajprd.com | Mass-to-charge ratio of ionized molecules ajprd.com | Identification and quantification of process-related impurities and degradants. |

| GC-MS | Volatile byproducts, residual solvents | Partitioning between gas mobile phase and liquid/solid stationary phase ajpaonline.com | Mass-to-charge ratio of fragmented ions ajpaonline.com | Identification of volatile organic impurities and residual solvents from synthesis. |

Electroanalytical Methods for Redox Behavior and Concentration Determination

Electroanalytical methods measure electrical properties like potential or current to determine the concentration of an analyte or to characterize its chemical reactivity. unimed.edu.ng These techniques are founded on redox reactions and are highly sensitive for compounds that can be oxidized or reduced, such as the organomercurial this compound. fiveable.me

Voltammetric techniques, a subset of dynamic electroanalytical methods, can be used to study the redox behavior of this compound. fiveable.meslideshare.net By applying a varying potential to an electrode and measuring the resulting current, one can obtain information about the electrochemical properties of the molecule. This is valuable for understanding its stability and potential interactions. Potentiometric methods, which measure the potential of an electrochemical cell under static (zero current) conditions, can also be adapted for concentration determination, for example, through potentiometric titrations. unimed.edu.ngslideshare.net These methods offer the advantages of being relatively inexpensive and selective for specific oxidation states of an element. iyte.edu.tr

Advanced Thermal Analysis Techniques for Stability and Phase Transitions

Advanced thermal analysis techniques are used to measure the physical and chemical properties of materials as a function of temperature. rigaku.com For this compound, techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical data on thermal stability, decomposition pathways, and phase transitions. slideshare.netsetaramsolutions.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated in a controlled atmosphere. slideshare.net A TGA thermogram of this compound would reveal the temperatures at which decomposition occurs and the mass loss associated with each step, providing insight into its thermal stability and composition.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. rigaku.comcicenergigune.com DSC can detect phase transitions such as melting, crystallization, and glass transitions. cicenergigune.com For this compound, DSC analysis would identify its melting point and any polymorphic transitions, which are crucial characteristics for a solid-state material. Modulated DSC (MDSC) can further separate complex transitions and provide more accurate heat capacity measurements, offering a deeper understanding of the material's structural stability. tainstruments.com

Table 5: Summary of Thermal Analysis Techniques for this compound

| Technique | Principle | Information Obtained |

| Thermogravimetric Analysis (TGA) | Measures mass change vs. temperature. slideshare.net | Thermal stability, decomposition temperatures, composition. setaramsolutions.com |

| Differential Scanning Calorimetry (DSC) | Measures heat flow vs. temperature. rigaku.com | Melting point, phase transitions, heat capacity, purity. cicenergigune.com |

| Modulated DSC (MDSC) | Sinusoidal temperature modulation superimposed on a linear ramp. tainstruments.com | Separation of overlapping thermal events, accurate heat capacity. tainstruments.com |

Molecular and Supramolecular Interaction Mechanisms of Sodium Timerfonate

Ligand-Metal Ion Binding Dynamics and Thermodynamics in Biological Contexts

The ability of a compound to bind to metal ions is a critical aspect of its biological activity. numberanalytics.comwikipedia.org This process, known as chelation, involves the formation of coordinate bonds between a ligand and a central metal ion. wikipedia.org The efficacy of this process is governed by several factors.

Stoichiometry and Affinity of Metal Ion Chelation

The stoichiometry of chelation refers to the ratio in which the ligand and metal ion bind. researchgate.net The affinity, often quantified by the dissociation constant (KD), describes the strength of this interaction. nih.gov Factors influencing affinity include electrostatic interactions, covalent bonding, and steric effects. numberanalytics.com Without experimental data, the specific stoichiometry and affinity of sodium timerfonate for various metal ions cannot be determined.

Kinetics of Metal Ion Sequestration and Release

The kinetics of metal ion sequestration describe the rate at which a chelating agent binds to a metal ion. whiterose.ac.ukmdpi.com This can be influenced by factors such as the concentration of the reactants and the reaction conditions. mdpi.com Kinetic models, such as pseudo-first-order and pseudo-second-order models, are often used to analyze this process. researchgate.net The rates at which this compound sequesters and releases metal ions are currently unknown.

Influence of pH and Ionic Strength on Chelation Efficacy

The pH and ionic strength of the surrounding medium can significantly impact chelation. researchgate.netresearchgate.netnist.govnih.gov Changes in pH can alter the protonation state of the ligand, affecting its ability to bind metal ions. researchgate.netmdpi.com Ionic strength can influence the electrostatic interactions between the ligand and the metal ion. researchgate.net The specific effects of pH and ionic strength on the chelation efficacy of this compound have not been documented.

Interactions with Biomolecular Systems and Cellular Components

The interaction of chemical compounds with biological molecules such as proteins and enzymes is fundamental to their physiological effects. nih.gov These interactions can lead to the stabilization or modulation of these biomolecules.

Mechanisms of Protein and Enzyme Stabilization

The stability of proteins and enzymes can be influenced by the surrounding solvent and the presence of other molecules. uminho.ptresearchgate.net Some compounds can stabilize proteins by interacting with their surface, which can be influenced by factors described by the Hofmeister series. nih.gov The potential for this compound to stabilize proteins and enzymes has not been investigated.

Kinetic Studies of Enzyme Activity Modulation

Chemical compounds can act as activators or inhibitors of enzymes, thereby modulating their activity. nih.govnih.gov Kinetic studies are essential to understanding these effects and typically involve measuring reaction rates at varying substrate and modulator concentrations. jmb.or.krbiorxiv.orgsolubilityofthings.combiorxiv.org There are no available kinetic studies on the modulation of enzyme activity by this compound.

Spectroscopic Probes of Protein Conformation and Ligand Binding

Spectroscopic techniques are invaluable for elucidating the conformational changes in proteins upon ligand binding. Methods like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray absorption spectroscopy can provide detailed information on protein structure and folding. researchgate.netmdpi.com Oxygen-17 NMR, for instance, is a sensitive tool for monitoring the chemical and physical states of proteins, including membrane proteins. mdpi.com

The binding of ligands, such as sodium ions, can induce significant conformational changes in proteins, which can be observed using these spectroscopic methods. mdpi.complos.org For example, mass spectrometry has been used to study G protein-coupled receptors (GPCRs) in the presence of high concentrations of sodium ions, revealing that antagonists promote sodium binding while agonists reduce it. nih.gov These findings are consistent with high-resolution X-ray crystallography data showing that only inactive conformations of these receptors retain sodium ions in allosteric binding pockets. nih.gov The interaction between sodium ions and proteins can be highly specific and pH-dependent, as demonstrated by isothermal titration calorimetry studies of the Na+/H+ antiporter NhaA, which binds lithium ions (a sodium analog) only at alkaline pH. nih.gov

Detailed spectroscopic data on protein-ligand interactions can be compiled to understand these mechanisms better.

| Spectroscopic Technique | Protein Studied | Key Findings |

| Mass Spectrometry | Adenosine 2A receptor (a GPCR) | Antagonists promote sodium binding, while agonists attenuate it. nih.gov |

| X-ray Crystallography | G protein-coupled receptors (GPCRs) | Inactive conformations retain sodium ions in allosteric binding pockets. nih.gov |

| Isothermal Titration Calorimetry | Na+/H+ antiporter NhaA | Specific, pH-dependent binding of Li+ (Na+ analog) at pH 8.5. nih.gov |

| NMR Spectroscopy | Transmembrane protein TSPO | Ligand binding stabilizes the tertiary folding of the protein. mdpi.com |

| Surface-Enhanced Raman Spectroscopy (SERS) | Various proteins | Provides detailed structural information under physiological conditions. mdpi.com |

Modulation of Nucleic Acid Structures and Functions

While the primary focus of the provided information is on protein and lipid interactions, the principles of molecular interaction, particularly electrostatic forces and the formation of supramolecular complexes, are also applicable to nucleic acids. The interaction with compounds like this compound can influence the structure and function of DNA and RNA.

Interactions with Lipid Membranes and Cellular Transporters

This compound's interactions with lipid membranes and cellular transporters are critical to its biological activity. Molecular dynamics simulations have shown that sodium ions can bind tightly to the carbonyl oxygens of lipids, forming complexes that reduce the mobility of the lipids and increase the thickness and order of the lipid bilayer. nih.govmpg.de This interaction is influenced by the charge of the lipid headgroups, with stronger binding observed with anionic lipids. kent.ac.uk

The function of various cellular transporters is also modulated by sodium ions. For instance, neurotransmitter:sodium symporters (NSSs) utilize the sodium electrochemical gradient to drive the uptake of neurotransmitters. nih.gov Spectroscopic studies, such as double electron-electron resonance (DEER) spectroscopy, have revealed the ligand-dependent conformational changes that underlie the transport mechanism. nih.gov Similarly, sodium-coupled monocarboxylate transporters (SMCTs) like SLC5A8 and SLC5A12 depend on sodium for the transport of monocarboxylates. nih.gov The activity of these transporters is regulated by the interaction with sodium ions.

| Transporter Family | Example Transporter | Function Modulated by Sodium |

| Neurotransmitter:Sodium Symporters (NSSs) | MhsT | Neurotransmitter uptake powered by sodium gradients. nih.gov |

| Sodium-Coupled Monocarboxylate Transporters (SMCTs) | SLC5A8, SLC5A12 | Transport of monocarboxylates like lactate (B86563) and pyruvate. nih.gov |

| Sodium-Dependent Phosphate Transporters | NaPi-IIa, NaPi-IIb, NaPi-IIc | Phosphate transport coupled with sodium ions. uzh.ch |

| Na+/H+ Antiporters | NhaA | pH and Na+ homeostasis. nih.gov |

| Serotonin Transporter (SERT) | SERT | Serotonin transport driven by the sodium gradient. frontiersin.org |

Redox Chemistry and Antioxidant Mechanisms at the Molecular Level

The antioxidant properties of compounds are often tied to their redox chemistry. Antioxidants can act through mechanisms like hydrogen atom transfer (HAT) or single electron transfer (SET) to neutralize free radicals. mdpi.comresearchgate.net The effectiveness of an antioxidant is related to its ability to donate electrons or hydrogen atoms, which is reflected in its reduction potential. mdpi.com

Scavenging of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS)

Reactive oxygen species (ROS) and reactive nitrogen species (RNS) are produced during normal metabolism and can cause cellular damage if not controlled. nih.govnih.gov Antioxidants play a crucial role in scavenging these reactive species. nih.gov The scavenging ability of a compound can be assessed using various assays that measure its capacity to neutralize specific radicals like superoxide (B77818) (O2•−), hydroxyl (HO•), and nitric oxide (NO). thermofisher.comnih.gov For example, the scavenging of superoxide can be determined by its ability to inhibit the reduction of nitroblue tetrazolium (NBT). nih.gov

Non-enzymatic antioxidants, which can include compounds with phenolic structures, can prevent oxidative damage by scavenging free radicals of both ROS and RNS. nih.govresearchgate.net

Reduction Potentials and Electron Transfer Pathways

The reduction potential of a substance quantifies its tendency to gain electrons and be reduced. solubilityofthings.com A more negative reduction potential indicates a stronger reducing agent, which is a desirable characteristic for an antioxidant. wikipedia.org The transfer of electrons is a fundamental process in redox reactions and is central to the antioxidant mechanism. ncert.nic.inifremer.fr In biological systems, electron transfer pathways are often complex, involving multiple steps and intermediates, as seen in the function of enzymes like the Na+-pumping NADH:quinone oxidoreductase. nih.gov The reduction potentials of the components in these pathways determine the direction of electron flow. nih.govpnnl.gov

| Redox Couple | Standard Reduction Potential (E°) | Significance |

| H+/H2 | 0.00 V | Standard reference for all other half-reactions. solubilityofthings.com |

| Cu2+/Cu | +0.34 V | Indicates a strong tendency for copper ions to be reduced. solubilityofthings.com |

| Ag+/Ag | +0.80 V | Reflects a very strong tendency to gain electrons. solubilityofthings.com |

Note: The reduction potentials listed are for standard conditions and serve as examples to illustrate the concept.

Computational Chemistry and Molecular Modeling of Interactions of this compound

Computational chemistry and molecular modeling have emerged as indispensable tools for elucidating the intricate interaction mechanisms of chemical compounds at a molecular level. For this compound, also widely known as Thimerosal (B151700), these computational approaches provide profound insights into its behavior and interactions with biological systems. By simulating molecular properties and dynamics, researchers can predict and analyze the compound's electronic structure, reactivity, and binding affinities with various receptors, all of which are critical for understanding its biochemical activity.

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are fundamental to understanding the electronic properties and intrinsic reactivity of this compound. These methods, based on the principles of quantum mechanics, can model the distribution of electrons and the energies of molecular orbitals, which dictate the compound's chemical behavior. shutterstock.com

Density Functional Theory (DFT) is a prominent QM method used to investigate the electronic structure of molecules. chemblink.com For a compound like this compound, which contains a heavy metal atom (mercury), specialized basis sets and relativistic corrections are often necessary to achieve accurate results. nih.gov QM calculations can determine key electronic descriptors such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and shape of these frontier orbitals are crucial for predicting how this compound will interact with other molecules, including its propensity to act as an electrophile or nucleophile.

Furthermore, QM methods can be used to calculate electrostatic potential maps, which visualize the charge distribution across the molecule. This is particularly important for understanding non-covalent interactions, such as those involving the negatively charged sulfonate group and the polarizable mercury-sulfur bond in this compound. researchgate.net These calculations can also elucidate the stability of different conformations of the molecule and the energy barriers for rotation around its chemical bonds. researchgate.net While specific QM studies focusing solely on this compound are not extensively documented in publicly available literature, the principles are widely applied to organomercurial compounds and sodium-containing systems. europa.eudiva-portal.orgrsc.org

Table 1: Illustrative Quantum Mechanical Descriptors for a Molecule like this compound

| Descriptor | Illustrative Value | Significance |

| HOMO Energy | -5.8 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 4.6 eV | Relates to the chemical reactivity and stability of the molecule. |

| Dipole Moment | 4.5 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |

| Mulliken Atomic Charges | Hg: +0.4, S: -0.3 | Provides insight into the partial charges on individual atoms, highlighting sites for electrostatic interactions. |

Note: The values in this table are illustrative and not based on actual reported data for this compound. They represent the type of data generated from QM calculations.

Molecular Dynamics (MD) Simulations of Ligand-Receptor Complexes

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of this compound when it forms a complex with a biological receptor, such as a protein. researchgate.netnih.gov These simulations model the movements of atoms over time by solving Newton's equations of motion, providing a detailed view of how the ligand and receptor interact and adapt to each other's presence. youtube.comacs.org

In the context of this compound, MD simulations can be used to refine the static binding poses obtained from molecular docking. nih.gov By simulating the complex in a realistic environment (e.g., solvated in water with ions), researchers can assess the stability of the predicted interactions. researchgate.net For instance, studies on Thimerosal have shown that its ethylmercury group can form a covalent-like coordinate bond with cysteine residues in proteins. nih.gov MD simulations can explore the conformational changes in the protein that result from this interaction, revealing how the binding of this compound might alter the protein's function. nih.gov

The output of an MD simulation is a trajectory that details the position, velocity, and forces on every atom at each time step. Analysis of this trajectory can reveal:

Root Mean Square Fluctuation (RMSF): To identify which parts of the protein become more or less flexible upon ligand binding.

Hydrogen Bond Analysis: To quantify the persistence of specific hydrogen bonds between the ligand and receptor. lookchem.com

Binding Free Energy Calculations: Using methods like MM/PBSA or MM/GBSA to estimate the strength of the ligand-receptor interaction. ymerdigital.com

Simulations have been instrumental in understanding the interactions of mercury compounds with proteins like thioredoxin reductase and the proteins of the mer operon, providing a framework for how this compound might behave. nih.govfrontiersin.orgnii.ac.jp

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. nih.gov This method is crucial for understanding the interaction mechanism of this compound with its biological targets. The process involves sampling a large number of possible conformations of the ligand within the binding site of the receptor and then using a scoring function to estimate the binding affinity for each pose. environmentalchemistry.commedkoo.com

Several studies have utilized molecular docking to investigate the binding of Thimerosal (this compound) to various proteins. For example:

ERAP1 Inhibition: Molecular docking was used to screen for inhibitors of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1), a key enzyme in the adaptive immune response. Thimerosal was identified as a potent inhibitor. The docking poses suggested that the carboxylate group of the thiosalicylate moiety interacts with the zinc ion in the active site, while the aromatic ring fits into a hydrophobic pocket. nih.gov

Interaction with Metallothionein (MT): A computational study involving molecular docking demonstrated that Thimerosal can bind to metallothionein-2 (MT-2). The predicted binding affinity (ΔG) was -4.1 kcal/mol. nih.govacs.org This interaction is significant as metallothioneins are involved in metal detoxification.

Binding to Thioredoxin Reductase: Thimerosal is a known inhibitor of thioredoxin reductase (TrxR), an enzyme crucial for maintaining the redox balance in cells. frontiersin.org Docking studies can help visualize how the ethylmercury moiety targets the enzyme's active site, which contains highly reactive selenocysteine (B57510) residues.

The scoring functions used in docking provide a numerical value, often expressed in kcal/mol, that predicts the binding affinity. wikipedia.org Lower scores typically indicate a more favorable binding interaction.

Table 2: Reported Molecular Docking Results for Thimerosal (this compound) with Protein Targets

| Protein Target | Software/Method | Predicted Binding Affinity (ΔG) | Key Interacting Residues (Illustrative) | Reference |

| Metallothionein-2 (MT-2) | AutoDock | -4.1 kcal/mol | Not specified | nih.gov |

| ERAP1 | AutoDock Vina | Not specified (ranked high) | Ser316, Ser869 (contacts with Hg) | nih.gov |

Note: The data presented is based on published research findings.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. ozmosi.comresearchgate.net A QSAR model takes the form of an equation where a biological activity (like inhibitory potency) is correlated with various physicochemical or structural descriptors of the molecules. ymerdigital.comresearchgate.net

For a compound like this compound, QSAR can provide mechanistic insights by identifying which molecular features are most important for its activity. The process involves:

Data Set Collection: Assembling a group of structurally related compounds with experimentally measured biological activity. acs.org

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound. These can include electronic (e.g., atomic charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), and topological descriptors. researchgate.net

Model Development: Using statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, to build a model that correlates the descriptors with the observed activity. researchgate.net

Validation: Rigorously validating the model to ensure its predictive power for new, untested compounds. ymerdigital.comnih.gov

Based on a comprehensive review of available scientific literature, there is a significant lack of specific research data corresponding to the detailed in vitro mechanistic studies requested for the chemical compound this compound. The provided outline requires in-depth information on cellular uptake, effects on metabolism, and influence on signaling pathways, which does not appear to be publicly documented for this specific compound.

General information suggests that as an organomercury compound, its mechanisms might be inferred from related substances, but this would not adhere to the strict focus on this compound. The search results did not yield specific studies on its cellular transport, bioenergetic effects, or impact on kinase cascades and gene expression.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided detailed outline for this compound.

In Vitro Cellular and Biochemical Mechanistic Studies

Influence on Cellular Signaling Pathways and Gene Expression

Proteomic and Metabolomic Profiling of Cellular Perturbations

Exposure to Sodium Timerfonate and its primary metabolite, ethylmercury, induces significant and identifiable changes in the proteome and metabolome of cells. tandfonline.comnih.gov These analyses provide a high-level view of the cellular response to the compound, highlighting key pathways and molecular targets affected by its presence.

Proteomic Profiling Proteomic studies have been instrumental in identifying specific protein expression changes following exposure to ethylmercury. In a study on rat cerebral tissue, exposure to ethylmercury from thimerosal (B151700) resulted in the differential expression of several key proteins involved in neuroprotection and glutamate (B1630785) regulation. tandfonline.comtandfonline.comnih.gov Both ethylmercury and methylmercury (B97897) were found to cause an overexpression of calbindin, a protein that helps regulate intracellular Ca2+ concentrations. tandfonline.comresearchgate.net Conversely, the expression of glutamine synthetase, an enzyme critical for managing glutamate levels in synaptic clefts, was decreased. tandfonline.comnih.govresearchgate.net

In prokaryotic models, such as E. coli, organomercurials like merthiolate (thimerosal) were observed to form stable adducts with cysteine residues in numerous iron-binding proteins. nih.govnih.gov The interaction of thimerosal's ethylmercury component with sulfhydryl groups on proteins is a primary mechanism of its action, with studies confirming the formation of ethylmercury adducts on proteins such as human serum albumin. drugbank.comresearchgate.net

Table 1. Summary of Proteomic Changes Induced by this compound (Thimerosal) or its Metabolite Ethylmercury.

Metabolomic Profiling Metabolomic analysis of zebrafish embryos exposed to sublethal concentrations of thimerosal identified significant alterations across a range of metabolic pathways. nih.gov These changes indicate widespread disruption of core cellular processes, including energy metabolism, protein metabolism, and nervous system function. nih.gov The primary metabolites of thimerosal itself are ethylmercury and thiosalicylate. drugbank.comnih.gov

Table 2. Metabolomic Perturbations in Zebrafish Embryos Following Thimerosal Exposure.

Modulation of Cellular Homeostasis (e.g., ion, redox, protein)

This compound profoundly disrupts cellular homeostasis, impacting the delicate balance of ions, the redox environment, and the functional state of the proteome.

Ion Homeostasis A central feature of thimerosal toxicity is the severe disruption of ion homeostasis, particularly that of calcium (Ca2+). umed.edu.al Thimerosal induces a substantial, approximately 10-fold increase in the intracellular free Ca2+ concentration in rat thymocytes. nih.gov This occurs by triggering the release of Ca2+ from intracellular stores, such as the endoplasmic reticulum, and by promoting a significant influx of extracellular Ca2+. drugbank.comnih.govumed.edu.al The compound increases membrane permeability not only to Ca2+ but also to other divalent cations like manganese (Mn2+) and nickel (Ni2+). nih.gov

In addition to divalent cations, thimerosal perturbs the balance of monovalent ions. Studies in E. coli demonstrated that organomercurials disturb the Na+/K+ electrolyte balance, causing an increase in intracellular sodium (Na+) and a decrease in potassium (K+). nih.govnih.gov This effect is thought to be a consequence of disrupting thiol homeostasis, which in turn affects ion transporters like the K+/H+ antiporter. nih.gov

Redox Homeostasis this compound is a potent sulfhydryl-reactive agent, a characteristic that is fundamental to its impact on cellular redox homeostasis. nih.govuscourts.govnih.gov It readily binds to the sulfhydryl (-SH) groups of thiols, most notably glutathione (B108866) (GSH), which is the cell's primary non-enzymatic antioxidant. drugbank.commdpi.com This interaction leads to a significant depletion of the intracellular GSH pool, compromising the cell's capacity to neutralize reactive oxygen species (ROS) and maintain a reduced intracellular environment. mdpi.comuscourts.gov

The depletion of GSH shifts the cellular redox balance towards an oxidative state. mdpi.com Concurrently, thimerosal's metabolite, ethylmercury, has been shown to increase the mitochondrial generation of ROS, including superoxide (B77818) and hydrogen peroxide. nih.gov This dual action of depleting antioxidant defenses while increasing oxidant production results in significant oxidative stress, which is a key mechanism of its cytotoxicity. mdpi.comuscourts.govathenslab.gr The toxic effects of thimerosal are directly related to the availability of cellular thiols, with higher GSH levels offering a protective effect. mdpi.com

Preclinical Model Systems for Mechanistic Elucidation

The preclinical phase of drug development is crucial for understanding a compound's biological effects before it can be considered for human trials. This involves a variety of model systems designed to investigate the substance's mechanism of action at different biological levels, from molecular interactions to systemic effects.

Ex vivo organ perfusion systems are sophisticated techniques that allow for the study of an organ in a controlled environment outside of the body. haemair.com These systems maintain the organ's viability by providing a continuous supply of oxygenated and nutrient-rich solution, mimicking physiological conditions. mdpi.comnih.gov This methodology bridges the gap between in vitro and in vivo studies, offering a way to assess the direct effects of a compound on a whole organ without the complexities of a full biological system.

For a compound like sodium timerfonate, an ex vivo lung perfusion (EVLP) setup could be used to investigate its effects on pulmonary tissue. nih.gov In such a study, the lungs would be carefully removed and connected to a circuit that perfuses them with a solution, which could contain this compound. Researchers could then monitor various parameters, such as vascular resistance, cytokine and chemokine secretion, and tissue integrity, to understand the compound's impact. nih.gov Similarly, ex vivo perfusion of other organs, such as the liver or kidney, could provide insights into potential organ-specific mechanisms of action. sahealth.sa.gov.au

The composition of the perfusion solution is a critical factor in these studies. nih.govnih.gov It typically includes a base solution like Ringer's lactate (B86563) or Steen solution, supplemented with nutrients, electrolytes, and sometimes red blood cells to ensure adequate oxygenation. nih.gov The choice of perfusate can influence the experimental outcomes, and therefore, it is carefully selected based on the organ and the research question.

In recent years, three-dimensional (3D) cell culture models, including organoids, have emerged as powerful tools in preclinical research. frontiersin.orgnih.gov Unlike traditional two-dimensional (2D) cell cultures, 3D models more accurately replicate the complex cellular architecture and microenvironment of tissues in vivo. frontiersin.orgnih.gov This enhanced physiological relevance makes them valuable for studying complex cellular interactions and the effects of chemical compounds. nih.gov

Organoids are self-organizing 3D structures grown from stem cells that can differentiate and assemble into structures resembling miniature organs. mdpi.comaltex.org These models can be generated for various tissues, including the intestine, liver, brain, and kidney. altex.org The use of patient-derived organoids further allows for personalized medicine approaches. nih.gov

In the context of evaluating this compound, organoid models could be employed to study its effects on specific cell types and their interactions within a tissue-like structure. For instance, intestinal organoids could be used to investigate the compound's impact on epithelial barrier function and inflammation. researchgate.net Researchers could expose the organoids to this compound and then assess changes in cell viability, gene expression, and the secretion of signaling molecules. Co-culture systems, where organoids are grown with other cell types like immune cells, can provide even deeper insights into the complex interplay of different cells in response to the compound. nih.gov

The development of these advanced in vitro models, often facilitated by technologies like 3D bioprinting and specialized hydrogels, is revolutionizing toxicology and drug discovery by providing more predictive and human-relevant data. altex.orgmdpi.com

In vivo animal models remain a cornerstone of preclinical research, providing a holistic view of a compound's effects within a living organism. nih.gov These models are essential for understanding the complex interplay between different organs and systems, which cannot be fully replicated in in vitro or ex vivo settings.

Biomarkers are measurable indicators of a biological state or condition and play a critical role in understanding the mechanistic pathways affected by a compound. nih.gov The discovery and validation of biomarkers are key objectives of preclinical studies.

In the investigation of this compound, researchers would analyze biological samples (e.g., blood, urine, tissues) from animal models to identify potential biomarkers. nih.gov These biomarkers could be proteins, metabolites, or specific gene expression patterns that change in response to the compound. For example, proteomic-based approaches could be used to identify a panel of proteins in the blood that are altered following administration of this compound, providing clues about its mechanism of action. nih.gov The use of specific collection methods, such as sodium fluoride (B91410) tubes for blood samples, can be crucial for preserving the integrity of metabolites for accurate analysis. nih.gov

Pharmacokinetic (PK) and pharmacodynamic (PD) modeling is a quantitative approach used to describe the relationship between the dose of a compound, its concentration in the body over time (PK), and its observed effects (PD). accp1.orgresearchgate.net This modeling is essential for understanding the dose-response relationship and for translating findings from preclinical species to humans. frontiersin.orgnih.gov

In the context of this compound, PK/PD modeling would be used to analyze data from animal studies. frontiersin.org By measuring the concentration of the compound in the blood and correlating it with its biological effects, researchers can develop mathematical models that describe its behavior in the body. researchgate.net These models can help to predict the optimal dosing regimen and to understand the factors that influence the compound's efficacy and potential toxicity. frontiersin.org

Advanced in vivo imaging techniques allow for the non-invasive visualization of biological processes at the molecular and cellular level within a living animal. nih.gov These techniques provide real-time information on the distribution of a compound and its effects on specific cells and tissues.

For a compound like this compound, imaging modalities such as positron emission tomography (PET) could be utilized. nih.gov This would involve labeling the compound with a radioactive isotope and then tracking its distribution throughout the body. nih.gov Another approach is to use reporter genes, such as the sodium iodide symporter, which can be expressed in specific cells and visualized with PET. nih.gov These imaging studies can provide valuable information on which organs the compound targets and how it interacts with specific cell populations in vivo. nih.gov

Future Research Directions and Theoretical Applications

Development of Novel Sodium Timerfonate-Based Research Probes and Diagnostic Tools

The inherent reactivity of organomercurial compounds with sulfhydryl groups on proteins makes them candidates for development as specialized research probes. acs.org Future research could focus on modifying the this compound structure to create novel molecular tools for biomedical research and diagnostics. bohrium.com The development of new diagnostic tools is a burgeoning field, with innovations often building upon existing chemical entities. biotechniques.commdpi.com

One potential avenue is the synthesis of fluorescent probes. By chemically linking a fluorophore to the this compound molecule, researchers could create a probe that reports on the presence and distribution of specific thiol-containing proteins within cells or tissues. Such probes would be invaluable for studying cellular processes where thiol-disulfide exchange is a key regulatory mechanism. The development of fluorescent probes for detecting mercury species is an active area of research that could provide a template for these efforts. researchgate.net Furthermore, organomercury compounds have been explored for their potential as hybridization probes for nucleic acids, suggesting another possible application for this compound derivatives. nih.govnih.gov The goal would be to engineer derivatives that retain the specific binding characteristics of the mercury-carbon bond while incorporating new functionalities for advanced imaging or detection assays. wikipedia.org

Integration of Systems Biology Approaches for Holistic Understanding

To achieve a comprehensive understanding of this compound's biological impact, future research must move beyond single-pathway analysis and embrace a systems-level perspective. Systems biology, which integrates "omics" data (e.g., transcriptomics, proteomics, metabolomics), offers a powerful framework for this purpose. scispace.com This approach is particularly relevant for studying the complex effects of mercury-containing compounds. mdpi.com

A systems toxicology approach could be employed to map the global changes within a cell or organism upon exposure to this compound. scispace.comresearchgate.net For instance, high-throughput transcriptomics could reveal all the genes whose expression is altered, while proteomics could identify changes in protein abundance and phosphorylation states, potentially highlighting affected signaling pathways. researchgate.net Metabolomics would complement this by identifying disruptions in metabolic networks, such as amino acid or lipid metabolism. scispace.com By integrating these datasets, researchers can construct a comprehensive model of the compound's mechanism of action, identifying not just the primary targets but also the downstream network effects. This holistic view is critical for understanding the full spectrum of a compound's biological activity and for identifying potential biomarkers of exposure or effect. researchgate.net

Advancements in Microfluidic and High-Throughput Screening Methodologies for Mechanistic Studies

The study of chemical compounds has been revolutionized by miniaturization and automation. nih.gov Microfluidics and high-throughput screening (HTS) are key technologies that could be applied to investigate the mechanistic details of this compound. nih.gov Microfluidic devices, which handle minute fluid volumes in precisely engineered channels, are ideal for studying the kinetics of organometallic reactions and for synthesizing novel compounds under tightly controlled conditions. researchgate.netnih.govcas.cn

The combination of microfluidics with analytical techniques can enable the study of fast reaction kinetics on a millisecond-to-second scale, which is often difficult with traditional lab equipment. researchgate.netnih.gov This could be used to precisely characterize the interaction of this compound with its biological targets. HTS platforms, which allow for the automated testing of thousands of compounds or conditions, could be used to screen this compound against large libraries of cell lines or enzymes to identify new activities or to understand its specificity. nih.govepa.govamazon.com These methods are essential for modern toxicology, allowing for the rapid prioritization and screening of chemicals for potential hazards. epa.gov Applying these technologies to this compound would enable a far more detailed and rapid characterization of its biological and chemical behavior than was previously possible.

Exploration of Emerging Theoretical Frameworks for Chemical Compound Activity

Complementing experimental work, in silico or computational approaches are becoming indispensable in toxicology and drug discovery. nih.gov The underlying principle is that a compound's chemical structure dictates its biological activity. nih.gov For this compound, emerging theoretical frameworks could be used to predict its activity, guide the synthesis of new derivatives, and provide insights into its toxicological profile. instem.com

Quantitative Structure-Activity Relationship (QSAR) models are computational methods that correlate a compound's chemical structure with its biological activity. mdpi.com Advanced machine learning and deep learning models are now being applied to QSAR to build highly predictive models for toxicity and other biological effects. mdpi.comnih.govnih.gov These models could be trained on data from organomercurial compounds to predict the potential activity of this compound and related structures. acs.org Such in silico tools can be used for early-stage screening to identify potential liabilities and to refine chemical structures to minimize toxicity while preserving desired activity. instem.comtandfonline.com Furthermore, computational models can help interpret the results of complex experiments and rationalize the structural patterns that determine a compound's activity, providing a crucial guide for future research. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.